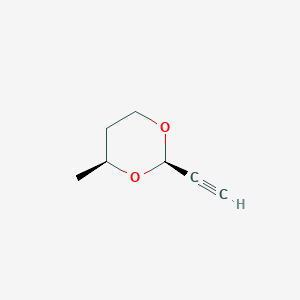

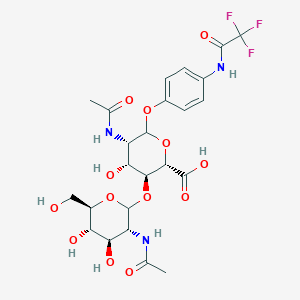

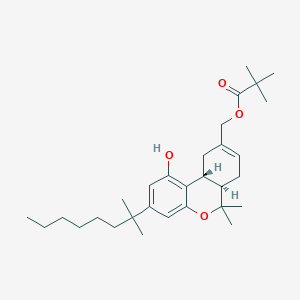

![molecular formula C8H14N2O2 B134302 (2S)-2-[2-氧代(~2~H_6_)吡咯烷-1-基]丁酰胺 CAS No. 1133229-30-7](/img/structure/B134302.png)

(2S)-2-[2-氧代(~2~H_6_)吡咯烷-1-基]丁酰胺

描述

(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide, or 2-oxo-2-pyrrolidinobutanoic acid (2-OPB), is an organic compound with a wide range of scientific applications. Its unique structure and chemical properties make it a highly attractive compound for research, as it can be used to study various biochemical and physiological processes.

科学研究应用

Sustainable Synthesis

Levetiracetam-D6 has been used in the sustainable synthesis of levetiracetam, an active pharmaceutical ingredient widely used to treat epilepsy . A new synthesis method involving a dynamic kinetic resolution and a ruthenium-catalysed ex-cell anodic oxidation has been described . This method provides a significantly more sustainable access to levetiracetam than existing routes .

Antiepileptic Drug (AED)

Levetiracetam-D6 is an AED that has been shown to be effective in seizure control . It has a novel mechanism of action through an interaction with the synaptic vesicle protein 2A (SV2A) . This makes it well-tolerable for patients .

Internal Standard for Quantitation

This compound is suitable as an internal standard for quantitation of levetiracetam levels in biological matrices such as urine . It can be used in isotope dilution methods by LC/MS or GC/MS for clinical toxicology, urine drug testing, or forensic analysis applications .

Neuroprotective Properties

Apart from its antiepileptic properties, Levetiracetam-D6 also exhibits neuroprotective properties . These properties make it a potential candidate for treating neurodegenerative diseases .

Anti-inflammatory Properties

Levetiracetam-D6 has anti-inflammatory properties . This makes it a potential candidate for treating inflammatory diseases .

Antioxidant Properties

Levetiracetam-D6 also exhibits antioxidant properties . This makes it a potential candidate for treating diseases caused by oxidative stress .

作用机制

Target of Action

Levetiracetam-D6, also known as (2S)-2-[2-Oxo(2H_6_)pyrrolidin-1-yl]butanamide or (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide, primarily targets the synaptic vesicle protein 2A (SV2A) . SV2A is a protein that plays a crucial role in the regulation of neurotransmitter release in the brain . In addition to SV2A, Levetiracetam-D6 also interacts with other molecular targets that involve calcium homeostasis , the GABAergic system , and AMPA receptors .

Mode of Action

Levetiracetam-D6 exerts its action through an interaction with SV2A . This interaction results in the modulation of neurotransmitter release, thereby affecting neuronal excitability and seizure activity . The compound’s interaction with other targets like calcium channels and GABAergic system further contributes to its antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties .

Biochemical Pathways

It is known that the drug’s interaction with sv2a and other targets influences several neuronal processes, includingcalcium homeostasis and neurotransmitter release . These interactions can lead to downstream effects such as reduced neuronal excitability and seizure activity .

Pharmacokinetics

Levetiracetam-D6 exhibits predictable, linear, and dose-proportional pharmacokinetics . The compound’s pharmacokinetics is influenced by factors such as body weight and renal function . Children, for instance, show higher clearance per kilogram body weight than adults, indicating that a higher dosage is required for children per kilogram body weight . Additionally, coadministered medications can also influence the pharmacokinetics of Levetiracetam-D6 .

Result of Action

The molecular and cellular effects of Levetiracetam-D6’s action primarily involve the modulation of neurotransmitter release via its interaction with SV2A . This leads to a decrease in neuronal excitability and seizure activity . The drug’s interaction with other targets can also result in antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant effects .

Action Environment

The action, efficacy, and stability of Levetiracetam-D6 can be influenced by various environmental factors. For instance, the presence of other medications can affect the drug’s pharmacokinetics and overall effectiveness . .

属性

IUPAC Name |

(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-QXMLZOKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649402 | |

| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |

CAS RN |

1133229-30-7 | |

| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was Levetiracetam-d6 chosen as the internal standard for this study?

A1: The research paper focuses on developing a method to quantify Lacosamide in human plasma. [] Levetiracetam-d6, a deuterated analog of the antiepileptic drug Levetiracetam, was likely chosen due to its similar chemical structure and properties to Lacosamide. This similarity allows Levetiracetam-d6 to mimic the extraction and derivatization behavior of Lacosamide during sample preparation.

Q2: How does the use of Levetiracetam-d6 contribute to the validation of the analytical method?

A2: The inclusion of Levetiracetam-d6 as an internal standard is crucial for method validation. [] By comparing the signal response of Lacosamide to the known concentration of Levetiracetam-d6, researchers can establish:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

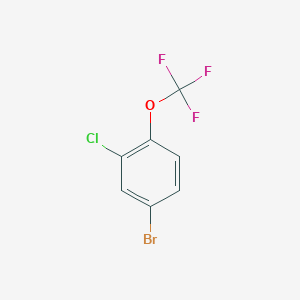

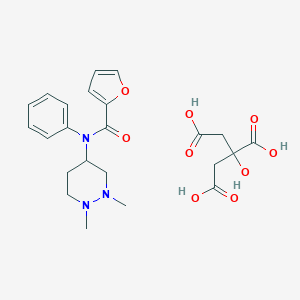

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)

![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)